[3,3'-Bipyridin]-5-ylmethanol
Overview
Description
[3,3’-Bipyridin]-5-ylmethanol: is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-5-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of [3,3’-Bipyridin]-5-ylmethanol may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,3’-Bipyridin]-5-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of [3,3’-Bipyridin]-5-ylmethanol can yield the corresponding alcohols.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in carbon tetrachloride, nitration with nitric acid in sulfuric acid.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated bipyridine derivatives.
Scientific Research Applications
Chemistry: [3,3’-Bipyridin]-5-ylmethanol is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .
Biology: In biological research, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: In the industrial sector, [3,3’-Bipyridin]-5-ylmethanol is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of [3,3’-Bipyridin]-5-ylmethanol involves its interaction with metal centers in coordination complexes. The nitrogen atoms in the pyridine rings can donate electron pairs to metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including oxidation and reduction reactions .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in medicine for their phosphodiesterase inhibitory activity.
Uniqueness: [3,3’-Bipyridin]-5-ylmethanol is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized coordination complexes and advanced materials .
Properties
IUPAC Name |
(5-pyridin-3-ylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-4-11(7-13-5-9)10-2-1-3-12-6-10/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZOSIMWVFKMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468072 | |
Record name | [3,3']bipyridinyl-5-yl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484673-70-3 | |
Record name | [3,3']bipyridinyl-5-yl-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.